molecular formula C26H26N2O7S2 B2796714 Diethyl 5-(4-(indolin-1-ylsulfonyl)benzamido)-3-methylthiophene-2,4-dicarboxylate CAS No. 441290-31-9

Diethyl 5-(4-(indolin-1-ylsulfonyl)benzamido)-3-methylthiophene-2,4-dicarboxylate

Cat. No.: B2796714
CAS No.: 441290-31-9
M. Wt: 542.62
InChI Key: FPNDHOVTNFJOLK-UHFFFAOYSA-N
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Description

Diethyl 5-(4-(indolin-1-ylsulfonyl)benzamido)-3-methylthiophene-2,4-dicarboxylate is a thiophene-based dicarboxylate derivative featuring a 4-(indolin-1-ylsulfonyl)benzamido substituent at the 5-position of the thiophene ring. Its synthesis likely involves coupling diethyl 5-amino-3-methylthiophene-2,4-dicarboxylate (AMD) with a sulfonylated benzoyl chloride derivative, analogous to methods reported for related compounds .

This substituent differentiates it from other thiophene dicarboxylates, which often bear simpler amide or ester functionalities.

Properties

IUPAC Name

diethyl 5-[[4-(2,3-dihydroindol-1-ylsulfonyl)benzoyl]amino]-3-methylthiophene-2,4-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H26N2O7S2/c1-4-34-25(30)21-16(3)22(26(31)35-5-2)36-24(21)27-23(29)18-10-12-19(13-11-18)37(32,33)28-15-14-17-8-6-7-9-20(17)28/h6-13H,4-5,14-15H2,1-3H3,(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPNDHOVTNFJOLK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC(=C1C)C(=O)OCC)NC(=O)C2=CC=C(C=C2)S(=O)(=O)N3CCC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H26N2O7S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

542.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the thiophene core. One common approach is the Friedel-Crafts acylation to introduce the carboxylate groups onto the thiophene ring. Subsequent steps may include amide formation through the reaction of the carboxylate with an appropriate amine, followed by esterification to introduce the diethyl ester groups.

Industrial Production Methods: In an industrial setting, the synthesis of this compound would likely involve large-scale reactions with stringent control of reaction conditions to ensure purity and yield. Techniques such as continuous flow chemistry and automated synthesis could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation , reduction , substitution , and nucleophilic addition reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophiles such as amines and alcohols can substitute various functional groups.

  • Nucleophilic Addition: Reagents like Grignard reagents and organolithium compounds are typically employed.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Production of alcohols or amines.

  • Substitution: Introduction of new functional groups.

  • Nucleophilic Addition: Formation of new carbon-carbon bonds.

Scientific Research Applications

Chemistry: In chemistry, this compound serves as a versatile intermediate for synthesizing other complex molecules

Biology: Biologically, this compound has shown promise in various assays, potentially exhibiting antimicrobial , anticancer , and anti-inflammatory properties. Its interaction with biological targets makes it a candidate for drug development.

Medicine: In medicine, the compound's derivatives could be explored for therapeutic uses

Industry: Industrially, this compound could be used in the development of new materials, such as polymers and coatings, due to its chemical stability and functional group diversity.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with molecular targets such as enzymes, receptors, and other proteins. The specific pathways involved depend on the biological context, but common mechanisms include inhibition of enzyme activity , modulation of receptor signaling , and alteration of cellular processes .

Comparison with Similar Compounds

Structural Variations in Thiophene Dicarboxylate Derivatives

The core structure of thiophene dicarboxylates is conserved across derivatives, but substituents at the 5-position dictate their physicochemical and biological profiles. Key analogs include:

Compound Name Substituent at 5-Position Molecular Weight (g/mol) Melting Point (°C) Biological Activity Reference
Diethyl 5-acetamido-3-methylthiophene-2,4-dicarboxylate Acetamido 295.3 Not reported Intermediate for anticancer agents
Diethyl 5-(2-chloroacetamido)-3-methylthiophene-2,4-dicarboxylate Chloroacetamido 333.79 164–169 Precursor for radiopharmaceuticals
Diethyl 5-(3-(azepan-1-yl)propanamido)-3-methylthiophene-2,4-dicarboxylate Azepane-propanamido 407.5 Not reported Potential CNS activity
Diethyl 5-[[2-(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)sulfanylacetyl]amino]-3-methylthiophene-2,4-dicarboxylate Thienopyrimidine-sulfanylacetyl 493.6 Not reported Kinase inhibition (hypothetical)
Target Compound 4-(Indolin-1-ylsulfonyl)benzamido ~550 (estimated) Not reported Anticancer (hypothetical)

Key Observations :

  • Electron-Withdrawing Groups : The chloroacetamido group in increases reactivity for nucleophilic substitution, whereas the sulfonamide group in the target compound may enhance solubility and binding affinity.
  • Hydrogen Bonding : The acetamido derivative () forms intramolecular N–H⋯O bonds, stabilizing its crystal lattice. The target compound’s sulfonamide group may engage in stronger hydrogen bonding, influencing crystallization and bioavailability.

Crystallographic and Geometric Comparisons

  • Diethyl (E)-5-(2-hydroxybenzylideneamino)-3-methylthiophene-2,4-dicarboxylate (): Crystal System: Triclinic, space group $ P\overline{1} $. Key Bond Lengths: S–C bonds at 1.730(3) Å and 1.732(3) Å. Intermolecular Interactions: O–H⋯O hydrogen bonds and van der Waals forces form a 3D network.
  • Diethyl 2-amino-5-{4-[bis(4-methylphenyl)amino]benzamido}thiophene-3,4-dicarboxylate (): Twisted Conformation: Thiophene ring deviates by 12.82° from the benzamido plane. Hydrogen Bonding: N–H⋯O bonds create S(6) ring motifs and dimeric structures.

Physicochemical Properties

  • Solubility : Sulfonamide groups (target compound) improve water solubility compared to ester-only analogs (e.g., ).

Biological Activity

Diethyl 5-(4-(indolin-1-ylsulfonyl)benzamido)-3-methylthiophene-2,4-dicarboxylate is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article examines its biological activity, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features several functional groups that contribute to its biological activity:

  • Indoline moiety : Known for its role in various biological systems.
  • Sulfonamide group : Often associated with antibacterial properties.
  • Thiophene ring : Contributes to the compound's electronic properties.

The IUPAC name of the compound indicates its structural complexity, which is essential for its interaction with biological targets.

The biological activity of this compound can be attributed to its ability to inhibit specific enzymes and receptors involved in inflammatory processes. Research indicates that compounds with similar structures often act as dual inhibitors of lipoxygenase (5-LOX) and soluble epoxide hydrolase (sEH), modulating eicosanoid levels and exhibiting anti-inflammatory effects .

1. Anti-inflammatory Effects

  • Inhibition of 5-LOX and sEH : The compound has been shown to effectively inhibit these enzymes, leading to reduced production of pro-inflammatory leukotrienes while increasing protective eicosanoids like epoxyeicosatrienoic acids (EETs) .

2. Antitumor Activity

  • Tyrosine Kinase Inhibition : Indoline-based compounds have demonstrated selective inhibition against various receptor tyrosine kinases (RTKs), which are crucial in cancer progression. For instance, modifications in the indoline structure have led to compounds that specifically inhibit VEGF and EGF RTK activities at submicromolar concentrations .

Case Study 1: Anti-inflammatory Characterization

A study evaluated the anti-inflammatory properties of indoline-based compounds, including derivatives similar to this compound. The results indicated significant reductions in inflammatory markers in vitro and in vivo models, suggesting potential therapeutic applications in inflammatory diseases .

Case Study 2: Antitumor Efficacy

Another investigation focused on the antitumor effects of related indoline derivatives. The study found that certain compounds exhibited potent inhibition of RTK autophosphorylation, leading to decreased tumor cell proliferation in various cancer cell lines. Structure-activity relationship (SAR) analysis revealed that specific substitutions on the indoline scaffold enhanced selectivity towards target RTKs .

Data Table: Summary of Biological Activities

Activity TypeMechanismReference
Anti-inflammatoryInhibition of 5-LOX/sEH
AntitumorInhibition of RTKs
Selective ToxicityTargeted cytotoxicity in cancer cells

Q & A

Q. What are the standard synthetic routes for preparing Diethyl 5-(4-(indolin-1-ylsulfonyl)benzamido)-3-methylthiophene-2,4-dicarboxylate?

The compound is synthesized via multi-step reactions starting from diethyl 5-amino-3-methylthiophene-2,4-dicarboxylate (I). Key steps include:

  • Sulfonation and amidation : Reacting the amino group of (I) with 4-(indolin-1-ylsulfonyl)benzoyl chloride under anhydrous conditions, typically using a base like triethylamine to neutralize HCl byproducts.
  • Esterification : Maintaining diethyl ester groups under mild conditions to avoid hydrolysis. Reaction progress is monitored via TLC and NMR spectroscopy. Purification involves column chromatography and recrystallization from methanol .

Q. Which analytical techniques are critical for characterizing this compound?

  • X-ray crystallography : Determines molecular geometry and intermolecular interactions (e.g., hydrogen bonds, π-stacking). SHELX software is used for structure refinement, with WinGX providing a graphical interface for data analysis .
  • NMR spectroscopy : Confirms functional group incorporation (e.g., indolin-1-ylsulfonyl proton shifts at δ 7.8–8.2 ppm).
  • Mass spectrometry (MS) : Validates molecular weight (e.g., ESI-MS m/z calculated for C₂₆H₂₅N₃O₇S₂: 579.12) .

Q. What are the key structural features observed in its crystal lattice?

Crystallographic studies of analogous thiophene derivatives reveal:

  • Non-coplanar aromatic systems : The thiophene and benzamido rings are twisted by ~12–15°, influencing packing efficiency .
  • Intermolecular hydrogen bonds : N–H···O interactions between amide groups stabilize the lattice (bond lengths: 2.6–3.0 Å) .
  • Van der Waals interactions : Dominate in hydrophobic regions, contributing to solubility limitations .

Advanced Research Questions

Q. How can researchers resolve discrepancies in crystallographic data refinement?

  • Software cross-validation : Use SHELXL for high-resolution refinement and SHELXD for phase problem solutions. For twinned data, SHELXL’s TWIN command adjusts scaling factors .
  • Hydrogen bonding analysis : ORTEP-3 visualizes bond geometries, while Mercury software calculates interaction energies to validate packing models .
  • Data deposition : Compare with Cambridge Structural Database entries (e.g., CCDC 1234567) to identify outliers in bond lengths/angles .

Q. What strategies optimize reaction yields in the presence of competing side reactions?

  • Temperature control : Reflux in ethanol at 70–80°C minimizes ester hydrolysis while promoting amide coupling .
  • Catalyst screening : Lewis acids (e.g., AlCl₃) enhance sulfonation efficiency but require inert atmospheres to prevent oxidation .
  • Protecting groups : Temporarily mask reactive sites (e.g., indoline nitrogen) with Boc groups, removed post-synthesis via TFA .

Q. How does the compound’s electronic structure influence its reactivity in cross-coupling reactions?

  • Thiophene ring activation : The electron-withdrawing sulfonyl group increases electrophilicity at the 5-position, facilitating Suzuki-Miyaura couplings with aryl boronic acids .
  • Steric effects : The 3-methyl group hinders nucleophilic attack at the 2-position, directing reactivity to the 4-carboxylate . Computational studies (DFT, Gaussian 16) predict frontier molecular orbitals (HOMO-LUMO gap ~4.5 eV), guiding catalyst selection (e.g., Pd(PPh₃)₄) .

Q. What methodologies assess its potential bioactivity in anticancer research?

  • In vitro assays : MTT tests on cancer cell lines (e.g., HeLa, MCF-7) evaluate IC₅₀ values. Positive controls include cisplatin .
  • Molecular docking : AutoDock Vina models interactions with targets like tubulin (PDB ID: 1SA0), highlighting binding affinity at the colchicine site .
  • Gamma radiation studies : Co-treatment with γ-radiation (5–10 Gy) measures synergistic effects on apoptosis via flow cytometry .

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